molecular formula C16H16N2O2S2 B6143727 4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 775315-18-9

4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B6143727
CAS No.: 775315-18-9
M. Wt: 332.4 g/mol
InChI Key: BJXCEZMOKJVGPI-UHFFFAOYSA-N
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Description

4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a useful research compound. Its molecular formula is C16H16N2O2S2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is 332.06532010 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-9-4-5-11-12(7-9)22-14-13(11)15(19)18(16(21)17-14)8-10-3-2-6-20-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXCEZMOKJVGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401114713
Record name 3-(2-Furanylmethyl)-2,3,5,6,7,8-hexahydro-7-methyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775315-18-9
Record name 3-(2-Furanylmethyl)-2,3,5,6,7,8-hexahydro-7-methyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775315-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Furanylmethyl)-2,3,5,6,7,8-hexahydro-7-methyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₄O₄S₂
  • Molecular Weight : 530.6 g/mol
  • IUPAC Name : 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide

Research indicates that compounds with similar structural features exhibit significant interactions with specific biological targets, particularly in the context of cancer and inflammatory diseases.

  • PI3K Inhibition : Compounds related to furan derivatives have been shown to inhibit Class I phosphoinositide 3-kinases (PI3Ks), particularly PI3Kgamma, which is involved in various cellular processes including inflammation and cancer progression . The presence of a furan moiety enhances binding affinity to the enzyme.
  • RhoA Pathway Modulation : Similar compounds have demonstrated the ability to inhibit the RhoA signaling pathway, which is crucial in tumor metastasis and invasion . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.

Biological Activity Data

Activity TypeObserved EffectReference
PI3K InhibitionSelective inhibition of PI3Kgamma
Cancer Cell GrowthReduced growth in RhoC-overexpressing melanoma cells
Leukocyte RecruitmentSignificant reduction in a mouse model of peritonitis

Case Studies

  • In Vitro Studies : A study on a related compound demonstrated its ability to inhibit lysophosphatidic acid-induced DNA synthesis in prostate cancer cells at concentrations below 1 μmol/L. This suggests a potent anti-proliferative effect relevant for therapeutic applications in oncology .
  • Animal Models : In vivo experiments using mouse models indicated that administration of compounds similar to 4-(furan-2-ylmethyl)-11-methyl showed a marked decrease in leukocyte recruitment during inflammatory responses, highlighting its potential as an anti-inflammatory agent .

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